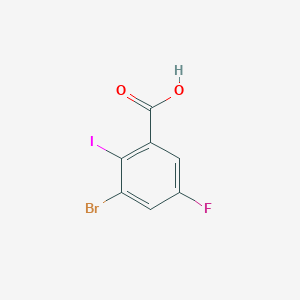
T Epitope, Serinyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T Epitope, Serinyl: is a compound with the molecular formula C17H30N2O13 and a molecular weight of 470.43 3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl-1-O-serine . This compound is a cancer-associated carbohydrate tumor antigen, which has been studied for its potential use in immunotherapy and the development of diagnostic monoclonal antibodies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of T Epitope, Serinyl involves the glycosylation of serine with galactose and N-acetylgalactosamine. The reaction conditions typically include the use of glycosyl donors and acceptors, along with catalysts to facilitate the glycosylation process. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications for research and potential therapeutic use .
Análisis De Reacciones Químicas
Types of Reactions: T Epitope, Serinyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include nucleophiles or electrophiles, depending on the type of substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives of this compound .
Aplicaciones Científicas De Investigación
T Epitope, Serinyl has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It is used to study the interactions between carbohydrates and proteins, particularly in the context of immune recognition.
Medicine: It is investigated for its potential use in cancer immunotherapy, as it can serve as a target for monoclonal antibodies and cancer vaccines.
Industry: It is used in the development of diagnostic tools and therapeutic agents for cancer treatment
Mecanismo De Acción
The mechanism of action of T Epitope, Serinyl involves its recognition by the immune system. It is presented on the surface of cells by major histocompatibility complex (MHC) molecules, where it can be recognized by T cell receptors (TCRs) on T cells. This recognition process triggers an immune response, leading to the activation of T cells and the targeting of cancer cells expressing the antigen .
Comparación Con Compuestos Similares
Tn Antigen: Another cancer-associated carbohydrate antigen with similar glycosylation patterns.
Sialyl-Tn Antigen: A sialylated derivative of the Tn antigen, also associated with cancer.
Lewis Antigens: A family of carbohydrate antigens involved in cell-cell recognition and immune responses.
Uniqueness: T Epitope, Serinyl is unique due to its specific glycosylation pattern, which makes it a distinct target for immune recognition. Its potential use in cancer immunotherapy and diagnostic applications highlights its importance in scientific research and medicine .
Propiedades
Fórmula molecular |
C17H30N2O13 |
|---|---|
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
3-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminopropanoic acid |
InChI |
InChI=1S/C17H30N2O13/c1-5(22)19-9-14(32-17-13(26)12(25)10(23)7(2-20)31-17)11(24)8(3-21)30-16(9)29-4-6(18)15(27)28/h6-14,16-17,20-21,23-26H,2-4,18H2,1H3,(H,19,22)(H,27,28) |
Clave InChI |
XDMCWZFLLGVIID-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)



![Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate](/img/structure/B13897667.png)
![6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine](/img/structure/B13897674.png)





